Triazole-Driven Increase in Topological Polar Surface Area (TPSA) vs. Leucine and α‑Methylnorvaline
Replacement of the isobutyl side chain of leucine (or the n‑propyl chain of α‑methylnorvaline) with a 1,2,4‑triazol‑1‑ylmethyl group raises the computed TPSA from 63.3 Ų to 94 Ų, an increase of 30.7 Ų (48.5%) [1][2]. This shift is accompanied by an increase in hydrogen‑bond acceptor count from 3 to 5 [1][2]. The higher TPSA predicts reduced passive membrane permeability and expanded target‑interaction capacity, making the compound more suitable for extracellular or solvent‑exposed epitopes [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 94 Ų (5 H-bond acceptors) |
| Comparator Or Baseline | L-Leucine: 63.3 Ų (3 HBA); 2-Amino-2-methylpentanoic acid: 63.3 Ų (3 HBA) |
| Quantified Difference | +30.7 Ų (+48.5%); +2 H-bond acceptors |
| Conditions | Computed by Cactvs 3.4.8.18 via PubChem (XLogP3 3.0 algorithm). Values are for the neutral (non‑zwitterionic) species. |
Why This Matters
A 48.5% higher TPSA directly influences solubility, permeability, and off‑target liability, guiding the choice of this building block for peptides requiring extracellular target engagement or reduced membrane partitioning.
- [1] PubChem CID 64705083. 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic acid. National Center for Biotechnology Information. View Source
- [2] PubChem CID 6106 (L-Leucine) and CID 229526 (2-Amino-2-methylpentanoic acid). National Center for Biotechnology Information. View Source
- [3] Pajouhesh, H., Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2005, 2, 541–553. View Source
